{4,7,10-Tris[2-(benzyloxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecan-1-yl}acetic acid
Overview
Description
“{4,7,10-Tris[2-(benzyloxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecan-1-yl}acetic acid” is a chemical compound with the molecular formula C37H46N4O812. It has a molecular weight of 674.8 g/mol12. The IUPAC name for this compound is 2-[4,7,10-tris(2-oxo-2-phenylmethoxyethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, similar compounds are often synthesized through complex organic reactions involving multiple steps. For a detailed synthesis procedure, it’s recommended to refer to specialized literature or databases.Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple functional groups. It includes a tetraazacyclododecane ring substituted with acetic acid and three 2-(benzyloxy)-2-oxoethyl groups1. Unfortunately, I couldn’t find more detailed information about its structure.Chemical Reactions Analysis
I couldn’t find specific information about the chemical reactions involving this compound. However, given its structure, it’s likely to undergo reactions typical for compounds with similar functional groups.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented. However, based on its structure, we can infer that it’s likely to be a solid at room temperature. Its solubility in various solvents would depend on the polarity of the solvent and the compound itself1.Safety And Hazards
The safety and hazards associated with this compound are not well-documented. It’s always recommended to handle chemical compounds with appropriate safety measures, including wearing personal protective equipment and working in a well-ventilated area1.
Future Directions
The potential applications and future directions for this compound are not clear from the available information. It could potentially be of interest in various fields, including medicinal chemistry, materials science, or as a building block for the synthesis of more complex molecules.
Please note that this analysis is based on the limited information available and may not be fully accurate or complete. For a more detailed and accurate analysis, please refer to specialized chemical databases or literature12.
properties
IUPAC Name |
2-[4,7,10-tris(2-oxo-2-phenylmethoxyethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H46N4O8/c42-34(43)24-38-16-18-39(25-35(44)47-28-31-10-4-1-5-11-31)20-22-41(27-37(46)49-30-33-14-8-3-9-15-33)23-21-40(19-17-38)26-36(45)48-29-32-12-6-2-7-13-32/h1-15H,16-30H2,(H,42,43) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUSYVYMSBNFTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)OCC2=CC=CC=C2)CC(=O)OCC3=CC=CC=C3)CC(=O)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H46N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80458222 | |
Record name | {4,7,10-Tris[2-(benzyloxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecan-1-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80458222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
674.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{4,7,10-Tris[2-(benzyloxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecan-1-yl}acetic acid | |
CAS RN |
272120-41-9 | |
Record name | {4,7,10-Tris[2-(benzyloxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecan-1-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80458222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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